
Paclobutrazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paclobutrazol is a synthetic plant growth regulator belonging to the triazole family. Its chemical name is (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pentan-3-ol . It is widely used in agriculture to control plant growth by inhibiting gibberellin biosynthesis, leading to reduced internodal growth, increased root growth, and enhanced stress tolerance in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paclobutrazol involves several key steps:
Aldol Condensation: 4-Chlorobenzaldehyde and pinacolone undergo aldol condensation to form a chalcone.
Hydrogenation: The chalcone is hydrogenated using Raney nickel as a catalyst to produce a substituted ketone.
Bromination: The substituted ketone is brominated.
Nucleophilic Substitution: The brominated compound is treated with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.
Reduction: The final reduction step uses sodium borohydride in cold methanol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of autoclaves, precise temperature control, and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Paclobutrazol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction of its precursors is a key step in its synthesis.
Substitution: Nucleophilic substitution reactions are crucial in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Sodium salt of 1,2,4-triazole is used in nucleophilic substitution.
Major Products: The major product formed from these reactions is this compound itself, along with various intermediates and by-products depending on the specific reaction conditions .
Scientific Research Applications
Paclobutrazol has a wide range of scientific research applications:
Mechanism of Action
Paclobutrazol exerts its effects by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for promoting stem elongation and growth. It specifically inhibits the enzyme ent-kaurene oxidase, which catalyzes the conversion of ent-kaurene to ent-kaurenoic acid in the gibberellin biosynthetic pathway . This inhibition leads to reduced internodal growth, increased root growth, and enhanced stress tolerance in plants .
Comparison with Similar Compounds
Uniconazole: Another triazole compound with similar growth-regulating properties.
Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis.
Daminozide: A growth retardant used in horticulture.
Comparison: Paclobutrazol is unique due to its high efficacy in inhibiting gibberellin biosynthesis and its ability to enhance stress tolerance in plants. Compared to Uniconazole and Flurprimidol, this compound has a broader range of applications and is more effective in certain crops .
This compound stands out for its multifaceted applications in agriculture, biology, and industry, making it a valuable tool for researchers and practitioners alike.
Properties
CAS No. |
66346-05-2 |
|---|---|
Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
(2S,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
RMOGWMIKYWRTKW-UONOGXRCSA-N |
SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Isomeric SMILES |
CC(C)(C)[C@@H]([C@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Key on ui other cas no. |
76738-62-0 66346-05-2 |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol paclobutrazol paclobutrazol, (R*,S*)-(+-)-isomer paclobutrazol, (R*,S*)-isomer paclobutrazol, (R-(R*,R*))-isomer paclobutrazol, (R-(R*,S*))-isomer paclobutrazol, (S-(R*,R*))-isomer paclobutrazol, (S-(R*,S*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[a]pyrene-3,6-diol](/img/structure/B1212835.png)
![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1212837.png)
![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)
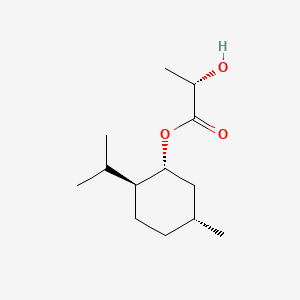
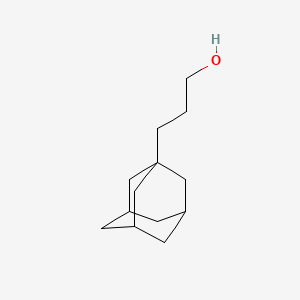
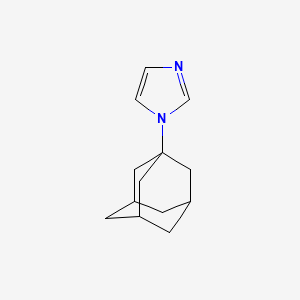
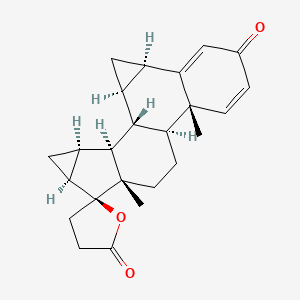
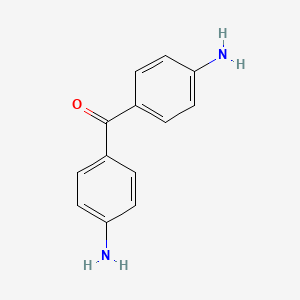

![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)
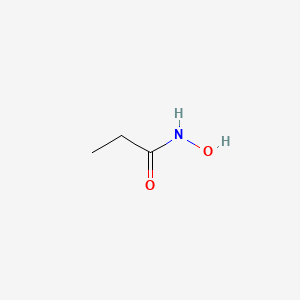
![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
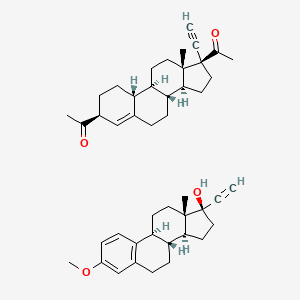
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)
